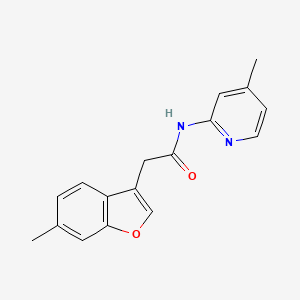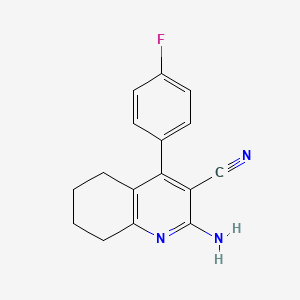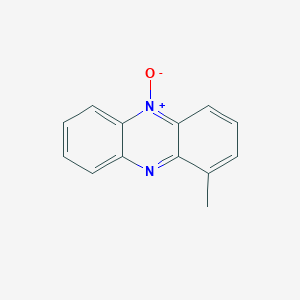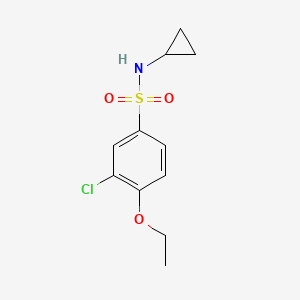
2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide, also known as PAK1 inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a small molecule that has been found to inhibit the activity of PAK1, a protein that is involved in various cellular processes.
Wirkmechanismus
The mechanism of action of 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide involves the inhibition of 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide activity. 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide is a serine/threonine kinase that is involved in the regulation of various cellular processes, including cytoskeletal dynamics, cell motility, and gene expression. Its inhibition by this compound leads to the suppression of these processes, resulting in anti-tumor effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide have been extensively studied. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis, and suppress tumor growth in animal models. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide in lab experiments include its specificity for 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide and its potential therapeutic applications. However, its limitations include its complex synthesis method and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide. These include the development of more efficient synthesis methods, the identification of potential biomarkers for patient selection, the investigation of its potential use in combination with other therapies, and the exploration of its potential use in other diseases beyond cancer, such as neurodegenerative disorders.
In conclusion, 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide is a small molecule that has been extensively studied for its potential therapeutic applications. Its inhibition of 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide activity has been shown to have anti-tumor effects, and it has potential for use in combination with other therapies. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide is a complex process that involves several steps. The first step involves the reaction of 6-methyl-1-benzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methyl-2-pyridinylamine to form the amide. The final step involves the addition of acetic anhydride to the amide to form the final product.
Wissenschaftliche Forschungsanwendungen
2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide, a protein that is involved in various cellular processes, including cell proliferation, migration, and survival. 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects.
Eigenschaften
IUPAC Name |
2-(6-methyl-1-benzofuran-3-yl)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-3-4-14-13(10-21-15(14)7-11)9-17(20)19-16-8-12(2)5-6-18-16/h3-8,10H,9H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJAGDFQWAGBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=NC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methyl-1-benzofuran-3-yl)-n-(4-methyl-2-pyridinyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5302912.png)
![4-(4-benzyl-1-piperazinyl)-6-ethyl-2-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5302915.png)
![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]methionine](/img/structure/B5302925.png)
![5-{3-ethoxy-4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5302935.png)
![4-ethyl-5-{1-[(5-isopropylisoxazol-3-yl)carbonyl]piperidin-3-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5302942.png)

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-ethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5302962.png)


![[1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B5302999.png)
![1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5303007.png)

![1-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5303018.png)
![4-[4-(methylsulfonyl)-1,4-diazepan-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5303031.png)